HIV-1 inhibitor-57

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HIV-1 inhibitor-57 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-57 typically involves the incorporation of a pyridine moiety, which is a common feature in many HIV-1 integrase inhibitors . The synthetic route may include steps such as:

Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis.

Functionalization of the pyridine ring: This involves introducing functional groups that enhance the inhibitory activity of the compound. Common reagents used in this step include halogenating agents and organometallic reagents.

Coupling reactions: These are used to attach additional moieties that improve the pharmacokinetic properties of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-57 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the pyridine ring, potentially altering the compound’s activity.

Reduction: This can be used to convert ketones or aldehydes into alcohols, which may enhance the compound’s solubility.

Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups to fine-tune the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .

Scientific Research Applications

HIV-1 inhibitor-57 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of pyridine-containing molecules.

Biology: Employed in studies to understand the mechanisms of HIV-1 integration and replication.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infection.

Industry: Utilized in the development of new antiretroviral drugs and formulations.

Mechanism of Action

HIV-1 inhibitor-57 exerts its effects by targeting the HIV-1 integrase enzyme, which is responsible for integrating viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the strand transfer reaction. This inhibition blocks the integration of viral DNA, thereby halting the replication cycle of HIV-1 .

Comparison with Similar Compounds

HIV-1 inhibitor-57 can be compared with other integrase strand transfer inhibitors, such as:

- Raltegravir

- Elvitegravir

- Dolutegravir

- Bictegravir

- Cabotegravir

Uniqueness

This compound is unique due to its specific structural features and binding affinity for the integrase enzyme. It may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties compared to other INSTIs .

Similar Compounds

The similar compounds listed above share the same mechanism of action but differ in their chemical structures and pharmacological profiles .

Biological Activity

HIV-1 inhibitor-57 (HIV-1 Inh-57) is a small-molecule compound that has garnered attention for its potential to inhibit the replication of HIV-1, a virus responsible for acquired immunodeficiency syndrome (AIDS). This article reviews the biological activity of HIV-1 Inh-57, including its mechanisms of action, efficacy in vitro and in vivo, resistance profiles, and comparison with other antiretroviral agents.

HIV-1 Inh-57 operates primarily by targeting the HIV-1 capsid (CA) protein, which plays a crucial role in viral replication. The binding of this inhibitor to the CA disrupts the normal assembly and maturation processes of the virus, thereby impairing its ability to replicate effectively.

Key Findings:

- Binding Affinity : Studies have shown that HIV-1 Inh-57 binds to a novel site on the CA protein, which is distinct from other known inhibitors, leading to a unique mechanism of action that could potentially reduce cross-resistance with existing therapies .

- Inhibition Profile : In vitro assays revealed that HIV-1 Inh-57 demonstrated potent antiviral activity with an effective concentration (EC50) of 4.5 µM against HIV-1 NL4-3 strain, while maintaining a therapeutic index (TI) of 14 .

Efficacy in vitro

In vitro studies have been critical in assessing the biological activity of HIV-1 Inh-57. The compound was evaluated using various cell lines and primary human CD4+ T cells.

Table 1: Antiviral Activity of HIV-1 Inh-57

| Compound | EC50 (µM) | CC50 (µM) | TI (CC50/EC50) |

|---|---|---|---|

| HIV-1 Inh-57 | 4.5 | 61 | 14 |

| PF-1385801 | 4.5 | 61 | 14 |

| EFV (NNRTI) | N/A | N/A | N/A |

Note: EC50 is the concentration required for 50% inhibition of viral replication; CC50 is the concentration that causes 50% cytotoxicity.

Resistance Profiles

Resistance studies conducted through serial passage experiments indicated that mutations in the CA protein could confer resistance to HIV-1 Inh-57. The most notable mutation observed was T107N, which resulted in an 11-fold reduction in susceptibility compared to wild-type strains . This highlights the importance of monitoring resistance patterns as part of therapeutic strategies.

Efficacy in vivo

While in vitro results are promising, understanding the efficacy of HIV-1 Inh-57 in vivo is essential for its potential clinical application. Animal models, particularly humanized mice, have been utilized to study the compound's effects on viral load and immune response.

Case Study: Humanized Mice Model

In a study involving BLT humanized mice infected with HIV-1, administration of HIV-1 Inh-57 led to significant reductions in plasma viral loads compared to untreated controls. The treatment resulted in improved CD4+ T cell counts and reduced viral replication rates, supporting its potential as an effective therapeutic agent .

Comparison with Other Antiretroviral Agents

HIV-1 Inh-57's unique mechanism and efficacy profile position it alongside other classes of antiretrovirals. Below is a comparison with selected inhibitors:

Table 2: Comparison with Other Antiretrovirals

| Drug Class | Example | Mechanism | EC50 (µM) |

|---|---|---|---|

| NNRTI | Efavirenz | Non-nucleoside reverse transcriptase inhibitor | N/A |

| Protease Inhibitors | Ritonavir | Protease inhibition | N/A |

| Integrase Inhibitors | Dolutegravir | Integrase strand transfer inhibition | N/A |

| Capsid Inhibitors | HIV-1 Inh-57 | Capsid disruption | 4.5 |

Properties

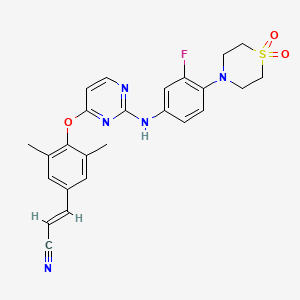

Molecular Formula |

C25H24FN5O3S |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile |

InChI |

InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+ |

InChI Key |

XMJKDGOWZBLCPA-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.